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Compound of Interest

Compound Name: Diethylcarbamoy! chloride

Cat. No.: B052387

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
diethylcarbamoyl chloride (CAS No. 88-10-8), a key reagent in organic synthesis. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable insights for its identification,
characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diethylcarbamoyl
chloride by providing information about the chemical environment of its hydrogen and carbon
atoms.

'H NMR Spectroscopic Data

The 'H NMR spectrum of diethylcarbamoyl chloride, typically recorded in deuterated
chloroform (CDCls), exhibits two main signals corresponding to the ethyl groups.[1]

Table 1: *H NMR Spectroscopic Data for Diethylcarbamoyl Chloride
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.45 Quartet 4H -CHz- (Methylene)
1.23 Triplet 6H -CHs (Methyl)

Data sourced from ChemicalBook.[1]

The methylene protons (-CHz-) appear as a quartet due to coupling with the adjacent methyl
protons. The methyl protons (-CHs) appear as a triplet due to coupling with the adjacent

methylene protons.

3C NMR Spectroscopic Data

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Spectroscopic Data for Diethylcarbamoyl Chloride

Chemical Shift (8) ppm Assighment
168.0 C=0 (Carbonyl)
42.5 -CH2- (Methylene)
13.5 -CHs (Methyl)

Data interpretation based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The IR spectrum of diethylcarbamoyl chloride is
characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for Diethylcarbamoyl Chloride
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Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
~2975 Strong C-H Stretch Alkane (-CHs, -CHz-)
~1730 Strong C=0 Stretch Acid Chloride

~1460 Medium C-H Bend Alkane (-CHz-)
~1380 Medium C-H Bend Alkane (-CHs)
~1230 Strong C-N Stretch Amine

~770 Strong C-CI Stretch Chloroalkane

Data interpretation based on characteristic IR absorption frequencies for organic molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. Electron lonization (EI) is a common technique used for this

purpose.

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Diethylcarbamoyl

Chloride
miz Proposed Fragment lon
135 [M]* (Molecular lon)
100 M- CI*
72 [N(CH2CHs3)2]*
56 [CH2=N(CH2CHs)]*
29 [CH2CHs]*
Data sourced from PubChem.[2]
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The fragmentation pattern is consistent with the structure of diethylcarbamoyl chloride. The
molecular ion peak is observed at m/z 135. Common fragmentation pathways include the loss
of a chlorine atom to form the ion at m/z 100, and cleavage of the C-N bond to generate
various nitrogen-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Actual
experimental parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of diethylcarbamoyl chloride in about 0.6 mL of
deuterated chloroform (CDCIs).

¢ Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

The sample is placed in the NMR spectrometer.

The magnetic field is shimmed to achieve homogeneity.

A standard single-pulse experiment is performed.

The free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.
13C NMR Acquisition:
o A proton-decoupled 13C NMR experiment is typically performed to simplify the spectrum.

e Due to the low natural abundance of 13C, a larger number of scans is usually required
compared to *H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:
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» Asmall drop of neat diethylcarbamoyl chloride is placed directly onto the ATR crystal (e.g.,
diamond or zinc selenide).

e The spectrum is recorded by passing an infrared beam through the crystal, which is in
contact with the sample. The evanescent wave that penetrates a short distance into the
sample is measured.

e The crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry

Electron lonization (El)-Mass Spectrometry:

A small amount of the sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) or a direct insertion probe.

e The sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

» The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like diethylcarbamoyl chloride.
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Caption: Workflow for the spectroscopic analysis of diethylcarbamoyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Diethylcarbamoyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052387#diethylcarbamoyl-chloride-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b052387#diethylcarbamoyl-chloride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b052387#diethylcarbamoyl-chloride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b052387#diethylcarbamoyl-chloride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b052387#diethylcarbamoyl-chloride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b052387?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

